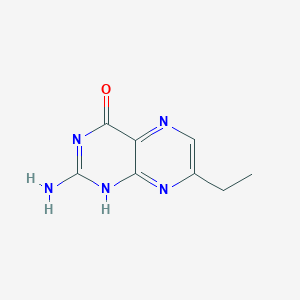
2-アミノ-7-エチル-4(3H)-プテリジンオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-ethyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
科学的研究の応用
2-Amino-7-ethyl-4(3H)-pteridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Amino-7-ethyl-4(3H)-pteridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Amino-7-ethyl-4(3H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with potential biological activities.
作用機序
The mechanism of action of 2-Amino-7-ethyl-4(3H)-pteridinone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound may also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6,7-dimethylpteridine: Known for its role in biological systems.
2-Amino-4,6-dihydroxypteridine: Studied for its enzymatic activities.
7-Ethyl-2,4-diaminopteridine: Explored for its potential medicinal applications.
Uniqueness
2-Amino-7-ethyl-4(3H)-pteridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2-Amino-7-ethylpteridin-4(1H)-one, with the chemical formula C8H10N4O, is a compound that has garnered attention due to its potential biological activities. It is a derivative of pteridine, a class of heterocyclic compounds known for their roles in biological systems, particularly in the context of nucleic acid metabolism and enzyme function.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 25716-33-0
The biological activity of 2-amino-7-ethylpteridin-4(1H)-one is primarily linked to its interactions with various enzymes and receptors in biological systems. It is believed to act as an inhibitor or modulator of certain enzymatic pathways, particularly those involved in nucleotide synthesis and metabolism.
Antitumor Activity
Recent studies have indicated that 2-amino-7-ethylpteridin-4(1H)-one exhibits significant antitumor properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pteridine, including 2-amino-7-ethylpteridin-4(1H)-one, showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Research Findings : A study reported in Antimicrobial Agents and Chemotherapy indicated that 2-amino-7-ethylpteridin-4(1H)-one displayed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial protein synthesis .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-amino-7-ethyl-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEADLVCSJIVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=O)NC(=NC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500828 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25716-33-0 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














